
JNJ525
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNJ525 is a is an apparent small molecule inhibitor of TNFα. This compound inhibits protein function via an aggregation-based mechanism that is distinct from protein sequestration and denaturation mechanisms proposed for enzymes. This compound also prevents the formation of TNFα complexes with TNFR1 and TNFR2. In the TR-FRET assay, the apparent IC50 values for the inhibition of complex formation are 1.2 ± 0.2 μM and 1.1 ± 0.1 μM for TNFR1 and TNFR2, respectively. TNFα is the therapeutic target for five biologic drugs for the treatment of multiple autoimmune and inflammatory conditions, and TNFα-mediated pathways are also the target for small-molecule therapies for cancer.
Applications De Recherche Scientifique
Pharmacological Properties
The pharmacological characterization of JNJ525 reveals several key properties:
- Potency : this compound shows low micromolar inhibitory concentrations against TNF-α, with IC50 values reported around 35 μM .
- Toxicity : The compound exhibits minimal toxicity, making it a promising candidate for therapeutic development. In vitro studies indicated that this compound has a high LC50 (>80 μM) compared to other known inhibitors .
- Aggregation-Induced Inhibition : this compound operates through an aggregation-mediated mechanism, where the formation of an ordered conglomerate of the compound leads to effective inhibition of TNF-α function .
Inhibition of TNF Function
A study by Blevitt et al. (2017) demonstrated that this compound could inhibit TNF-driven cell death in L929 cells effectively. The compound's ability to block TNF-α interactions was highlighted through experiments that compared its efficacy with established anti-TNF biologics like adalimumab .
Structural Insights
Research utilizing X-ray crystallography provided insights into the structural basis for the inhibition caused by this compound. The ordered aggregation of the compound was shown to alter the binding dynamics between TNF-α and its receptors significantly, reinforcing its role as a competitive inhibitor .
Therapeutic Potential in Autoimmune Diseases
Given its mechanism of action, this compound has potential applications in treating autoimmune diseases characterized by elevated TNF levels, such as rheumatoid arthritis and inflammatory bowel disease. Its low toxicity profile enhances its suitability for chronic use in such conditions.
Comparative Data Table
Property | This compound | Adalimumab |
---|---|---|
Mechanism | TNF-α inhibition | TNF-α neutralization |
IC50 (μM) | ~35 | 0.5 |
Toxicity (LC50 > μM) | >80 | Not specified |
Aggregation-based inhibition | Yes | No |
Clinical Status | Preclinical | Approved |
Propriétés
Formule moléculaire |
C31H30N8 |
---|---|
Poids moléculaire |
514.637 |
Nom IUPAC |
N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H30N8/c32-30-34-14-13-29(37-30)39(22-23-7-2-1-3-8-23)28-12-5-4-11-27(28)25-10-6-9-24(19-25)26-20-35-31(36-21-26)38-17-15-33-16-18-38/h1-14,19-21,33H,15-18,22H2,(H2,32,34,37) |
Clé InChI |
FRBABIFCTILEGV-UHFFFAOYSA-N |
SMILES |
NC1=NC=CC(N(CC2=CC=CC=C2)C(C=CC=C3)=C3C4=CC=CC(C5=CN=C(N6CCNCC6)N=C5)=C4)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ525; JNJ-525; JNJ 525. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.